molecular formula C10H19NO B12042691 Cyclobutylmethyl 3-pyrrolidinylmethyl ether

Cyclobutylmethyl 3-pyrrolidinylmethyl ether

Cat. No.: B12042691
M. Wt: 169.26 g/mol
InChI Key: RVPGSDBMMJTELP-UHFFFAOYSA-N
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Description

Cyclobutylmethyl 3-pyrrolidinylmethyl ether is an organic compound with the molecular formula C10H19NO and a molecular weight of 169.26 g/mol . This compound is characterized by a cyclobutylmethyl group attached to a 3-pyrrolidinylmethyl ether moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutylmethyl 3-pyrrolidinylmethyl ether typically involves the reaction of cyclobutylmethyl alcohol with 3-pyrrolidinylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Cyclobutylmethyl 3-pyrrolidinylmethyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Halides or thiolates.

Scientific Research Applications

Cyclobutylmethyl 3-pyrrolidinylmethyl ether is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of Cyclobutylmethyl 3-pyrrolidinylmethyl ether involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved may include signal transduction, metabolic regulation, or gene expression modulation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a cyclobutylmethyl group and a 3-pyrrolidinylmethyl ether moiety. This combination imparts distinct chemical properties, such as reactivity and stability, making it valuable for specific research applications .

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

3-(cyclobutylmethoxymethyl)pyrrolidine

InChI

InChI=1S/C10H19NO/c1-2-9(3-1)7-12-8-10-4-5-11-6-10/h9-11H,1-8H2

InChI Key

RVPGSDBMMJTELP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)COCC2CCNC2

Origin of Product

United States

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